10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- The study on unexpected transformations of methanobenzoxadiazocines reveals that these compounds undergo slow isomerization and deacetylation under certain conditions, highlighting their potential in chemical synthesis and modification processes (Sedova et al., 2017).
Anticancer Applications
- Synthesis and anti-proliferative screening of new thiazole compounds have shown promising results against breast cancer cells, indicating the potential for similar compounds in cancer research (Sonar et al., 2020).
Crystal Packing and Structural Analysis
- Research on the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones explores the structural differences that impact solid-state molecular arrangements, offering insights into material science applications (Khan et al., 2014).
Antifungal and Antimicrobial Activities
- Ultrasound- and Molecular Sieves-Assisted Synthesis of 1,3,4-oxadiazole-2(3H)-thiones showed promising antifungal activity against human pathogenic fungal strains, suggesting potential applications in developing antifungal drugs (Nimbalkar et al., 2016).
Fluorescent Chemosensors
- A study on an 1,3,4-oxadiazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution demonstrates the utility of similar compounds in sensing and imaging applications, especially in living cells (Zhou et al., 2012).
Properties
IUPAC Name |
6-ethoxy-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-14-9-6-7-11-17(14)23-20(26)22-16-13-21(23,3)25-19-15(16)10-8-12-18(19)24-5-2/h6-12,16H,4-5,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLAYRXOMVYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=S)NC3CC2(OC4=C3C=CC=C4OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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